2-Ethylhexanoic acid

Descripción

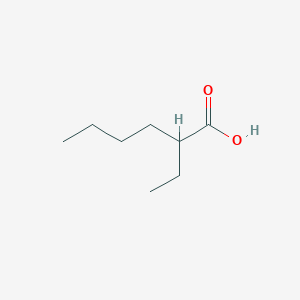

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2, Array | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025293 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear liquid | |

CAS No. |

149-57-5, 56006-48-5, 61788-37-2 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056006485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MU2J7VVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological interactions of 2-Ethylhexanoic acid (2-EHA). The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed data presentation, experimental methodologies, and visual representations of key processes.

Chemical Structure and Identification

This compound is a branched-chain carboxylic acid. Its structure consists of a six-carbon hexanoic acid backbone with an ethyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group).[1] This chiral center means that 2-EHA exists as a racemic mixture of two enantiomers: (R)-2-ethylhexanoic acid and (S)-2-ethylhexanoic acid, though it is typically supplied as a racemate.[2]

The molecular formula for this compound is C₈H₁₆O₂.[2] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 149-57-5[2] |

| Molecular Weight | 144.21 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | α-Ethylhexanoic acid, 2-Ethylcaproic acid, Butylethylacetic acid[1] |

| SMILES | CCCCC(CC)C(=O)O |

| InChI | InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |

Physicochemical Properties

This compound is a colorless to light yellow, viscous liquid with a mild odor.[3] It is a combustible liquid, though it may require some effort to ignite.[3] A summary of its key physicochemical properties is presented in the following table.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Mild | [3] |

| Density | 0.903 g/mL at 25 °C | [2] |

| Melting Point | -59 °C | [2] |

| Boiling Point | 228 °C | [2] |

| Solubility in water | Slightly soluble (1.4 g/L at 25 °C) | [3] |

| Solubility in organic solvents | Soluble in alcohol, ether, and acetone | |

| pKa | 4.819 | [2] |

| Refractive Index (n20/D) | 1.425 | [2] |

Synthesis of this compound

The industrial production of this compound typically starts from propylene.[2] The overall process involves several key steps, which are outlined in the diagram below.

Experimental Protocol: Laboratory Scale Synthesis from 2-Ethylhexanal

A common laboratory-scale synthesis involves the oxidation of 2-ethylhexanal. The following is a representative protocol:

Materials:

-

2-Ethylhexanal

-

Solvent (e.g., isobutanol)

-

Catalyst (e.g., N-hydroxyphthalimide)

-

Oxygen or air source

-

Reaction vessel (e.g., two-necked flask) with a magnetic stirrer and reflux condenser

-

Gas burette to monitor oxygen uptake

-

Heating and cooling system (e.g., oil bath)

Procedure:

-

To a two-necked flask equipped with a magnetic stirrer and a reflux condenser connected to a gas burette, add 2-ethylhexanal, the chosen solvent, and the catalyst.

-

The reaction flask is placed in an oil bath to maintain a constant temperature (e.g., 60-80 °C).

-

The system is flushed with oxygen, and the gas burette is filled with oxygen at atmospheric pressure.

-

The reaction mixture is stirred, and the uptake of oxygen is monitored over time.

-

The reaction is typically allowed to proceed for several hours until the consumption of oxygen ceases.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, can be isolated by distillation under reduced pressure.

Analysis: The conversion of 2-ethylhexanal and the selectivity for this compound are determined by gas chromatography (GC) analysis of the reaction mixture.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A typical ¹H NMR spectrum of this compound will show characteristic signals for the different types of protons present in the molecule. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm). The proton on the alpha-carbon will be a multiplet, and the protons of the ethyl and butyl chains will have distinct chemical shifts and splitting patterns.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a high chemical shift (typically >170 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Instrument: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

Experimental Protocol for IR Spectroscopy (Liquid Sample):

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z = 144.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dilute a sample of this compound in a suitable volatile solvent.

-

Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization), and the resulting fragments are detected.

Biological Activity and Metabolism

While not a primary signaling molecule, this compound exhibits biological activity and is a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Its toxicological profile is of interest to drug development professionals.

Toxicological Profile

This compound is classified as a reproductive and developmental toxicant in animal studies.[4] Exposure to high doses in pregnant rats has been shown to cause skeletal and visceral variations in fetuses.[4]

Metabolism

In mammals, this compound is metabolized in the liver. The major metabolic pathway involves oxidation to form various hydroxylated and dicarboxylic acid derivatives, which are then excreted in the urine, often as glucuronide conjugates.[5]

Applications

This compound and its derivatives have a wide range of industrial applications. Its metal salts, such as cobalt, manganese, and zirconium 2-ethylhexanoates, are used as driers in paints, varnishes, and inks.[2] Esters of 2-EHA are utilized as plasticizers for PVC and other polymers, as well as synthetic lubricants. It also serves as a corrosion inhibitor in automotive coolants and as a stabilizer in various materials.

References

A Technical Guide to the Physical Properties of 2-Ethylhexanoic Acid as a Function of Temperature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of 2-Ethylhexanoic acid (2-EHA), with a specific focus on their variation with temperature. The information presented herein is crucial for professionals in research, chemical synthesis, and drug development who utilize 2-EHA as a solvent, reactant, or in formulation processes. This document summarizes essential quantitative data in structured tables, details the experimental methodologies for property determination, and provides a visual representation of the interplay between temperature and the physical characteristics of this compound.

Quantitative Data on Physical Properties

The following tables summarize the temperature-dependent physical properties of this compound, including density, viscosity, vapor pressure, and surface tension.

Table 1: Density of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Source |

| 5 | 278.15 | 0.9173 | [1] |

| 10 | 283.15 | 0.9142 | [1] |

| 20 | 293.15 | 0.908, 0.91 | [1][2] |

| 25 | 298.15 | 0.903, 0.9031 | |

| 20 | 293.15 | 0.9061 | [1] |

| 30 | 303.15 | - | - |

| 40 | 313.15 | - | - |

| 50 | 323.15 | - | - |

| 60 | 333.15 | - | - |

| 70 | 343.15 | - | - |

| 80 | 353.15 | - | - |

Table 2: Viscosity of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Kinematic Viscosity (cSt) | Source |

| 5 | 278.15 | - | 17.911 | [1] |

| 10 | 283.15 | - | 14.034 | [1] |

| 20 | 293.15 | 7.73 | 8.64, 9.2815 | [1][3] |

| 25 | 298.15 | 7.8 | - | [4] |

| 20 | 293.15 | - | - | [5] |

| 40 | 313.15 | - | - | [5] |

| 60 | 333.15 | - | - | [5] |

| 80 | 353.15 | - | - | [5] |

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |

| 20 | 293.15 | <0.01 | <0.0013 | [6] |

| 20 | 293.15 | 0.03 | 0.004 | [4] |

| 20 | 293.15 | - | - | [7] |

| 115 | 388.15 | 10 | 1.33 | [8] |

| 115.2 | 388.35 | - | - | [7] |

Note: The boiling point of this compound is 228 °C at 1 atm (760 mmHg)[7].

Table 4: Surface Tension of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m) | Source |

| 6.9 | 280.05 | 28.42 | [1] |

| 11.2 | 284.35 | 27.62 | [1] |

| 19.5 | 292.65 | 26.86 | [1] |

Experimental Protocols

The determination of the physical properties of liquids like this compound as a function of temperature requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Determination of Density

The density of a liquid can be determined using several methods, with the vibrating tube densimeter and pycnometry being common techniques.

Vibrating Tube Densitometer Method

This method offers high precision and is suitable for measurements over a range of temperatures.

-

Principle: A U-shaped tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube, which in turn is affected by the density of the liquid filling it. By measuring the oscillation period, the density of the sample can be determined.

-

Apparatus: A commercial vibrating tube densimeter (e.g., Anton Paar). The instrument is typically equipped with a Peltier thermostat for precise temperature control.

-

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures.

-

Sample Injection: The sample of this compound is injected into the clean, dry U-tube using a syringe, ensuring no air bubbles are present.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate at the set temperature.

-

Measurement: The oscillation period of the U-tube is measured by the instrument.

-

Calculation: The instrument's software automatically calculates the density based on the calibration data and the measured oscillation period.

-

Temperature Variation: The temperature is adjusted to the next setpoint, and the measurement is repeated after thermal equilibrium is reached.

-

Determination of Viscosity

The viscosity of this compound can be measured using capillary viscometers or rotational viscometers.

Ostwald Viscometer (Capillary) Method

This is a classic and reliable method for determining the kinematic viscosity of Newtonian fluids.

-

Principle: The time taken for a fixed volume of liquid to flow through a capillary tube under the influence of gravity is measured. This flow time is proportional to the kinematic viscosity of the liquid.

-

Apparatus: An Ostwald viscometer, a constant temperature water bath, a stopwatch, and a pipette.

-

Procedure:

-

Cleaning and Drying: The viscometer is thoroughly cleaned with a suitable solvent and dried.

-

Sample Loading: A specific volume of this compound is introduced into the larger bulb of the viscometer using a pipette.

-

Temperature Control: The viscometer is vertically mounted in a constant temperature water bath and allowed to equilibrate for a set period.

-

Measurement of Flow Time: The liquid is drawn up into the smaller bulb above the capillary. The time taken for the liquid meniscus to pass between two calibrated marks on the capillary is accurately measured using a stopwatch.

-

Replicates: The measurement is repeated several times to ensure reproducibility.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant (determined by calibrating with a liquid of known viscosity, such as water) and 't' is the average flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known: η = ν * ρ.

-

Temperature Variation: The procedure is repeated at different temperatures by adjusting the temperature of the water bath.

-

Determination of Vapor Pressure

Vapor pressure can be determined by static or dynamic (boiling point) methods.

Static Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

-

Principle: A small amount of the liquid is introduced into an evacuated, thermostated container. The pressure of the vapor that develops in the headspace is measured.

-

Apparatus: A thermostated vessel connected to a pressure transducer and a vacuum system.

-

Procedure:

-

Evacuation: The measurement vessel is evacuated to a low pressure.

-

Sample Introduction: A small, degassed sample of this compound is introduced into the vessel.

-

Equilibration: The vessel is maintained at a constant temperature until the pressure reading stabilizes, indicating that vapor-liquid equilibrium has been reached.

-

Pressure Measurement: The equilibrium vapor pressure is recorded.

-

Temperature Variation: The temperature of the vessel is changed, and the system is allowed to reach a new equilibrium before the next pressure measurement is taken.

-

Determination of Surface Tension

The pendant drop method is a versatile technique for measuring surface tension.

Pendant Drop Method

-

Principle: The shape of a drop of liquid hanging from the tip of a capillary is determined by the balance between surface tension and gravity. By analyzing the profile of the drop, the surface tension can be calculated.

-

Apparatus: A syringe with a needle of known diameter, a light source, a high-resolution camera, and software for drop shape analysis. The setup is enclosed in a thermostated chamber.

-

Procedure:

-

Drop Formation: A drop of this compound is formed at the tip of the needle by slowly dispensing the liquid from the syringe.

-

Image Capture: An image of the stable, pendant drop is captured by the camera.

-

Temperature Control: The temperature of the chamber is precisely controlled and measured.

-

Drop Shape Analysis: The profile of the captured drop image is analyzed by the software. The software fits the Young-Laplace equation to the drop shape to determine the surface tension.

-

Temperature Variation: The temperature of the chamber is adjusted, and the measurement is repeated after the system has equilibrated.

-

Visualization of Temperature Effects

The following diagram illustrates the general relationship between temperature and the key physical properties of this compound. As temperature increases, density, viscosity, and surface tension generally decrease, while vapor pressure increases significantly.

Caption: Relationship between temperature and physical properties of 2-EHA.

References

- 1. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 2. basf-petronas.com.my [basf-petronas.com.my]

- 3. This compound | 149-57-5 [chemicalbook.com]

- 4. This compound | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 149-57-5 [m.chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-Ethylhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexanoic acid in various organic solvents. This compound, a branched-chain carboxylic acid, is a crucial intermediate in the synthesis of a wide array of chemical products, including plasticizers, lubricants, and metal salts for paint dryers.[1][2] Its solubility characteristics are a critical parameter for process design, formulation development, and quality control in these applications. This document consolidates available solubility information, details experimental protocols for its determination, and illustrates the key factors influencing its solubility.

Data Presentation: Solubility of this compound

Below is a summary of the available qualitative and quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 2 g/L | [2] |

| Water | 25 | 1.4 g/L | [6] |

| Ethanol | Room Temp. | Soluble | [4] |

| Diethyl Ether | Room Temp. | Soluble | [3] |

| Benzene | Room Temp. | Soluble | [3] |

| Carbon Tetrachloride | Room Temp. | Soluble | [6] |

| Acetone | Room Temp. | Soluble | |

| Toluene | Room Temp. | Soluble | |

| n-Hexane | Room Temp. | Soluble |

Note: "Soluble" indicates that while specific quantitative data is not provided in the cited sources, the compound is reported to be soluble in the respective solvent.

Experimental Protocols for Solubility Determination

The solubility of a liquid in a liquid, such as this compound in an organic solvent, can be determined using several established methods. The following protocols describe the Shake-Flask Method followed by either Gravimetric Analysis or Gas Chromatography for quantification. These methods are widely accepted for generating reliable solubility data.[9][10][11][12]

Key Experiment 1: Shake-Flask Method with Gravimetric Analysis

This method is a robust and straightforward approach for determining the solubility of a liquid in a solvent.[11][13]

Objective: To determine the mass fraction of this compound that dissolves in a given organic solvent at a specified temperature to form a saturated solution.

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (readable to ±0.0001 g)

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Glass syringes and filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes

-

Drying oven

Methodology:

-

Preparation of Supersaturated Solution: In a series of stoppered glass flasks, add a known volume of the organic solvent. Add an excess amount of this compound to each flask to ensure that a separate phase of the acid is present, creating a supersaturated system.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[10] The shaking speed should be sufficient to ensure good mixing of the two phases.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the solvent-rich phase (the top or bottom layer, depending on the relative densities) using a glass syringe. To avoid contamination from the other phase, the tip of the syringe should be positioned in the middle of the desired phase.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish. This step is crucial to remove any undissolved micro-droplets of this compound.

-

Gravimetric Analysis: Weigh the evaporating dish with the collected filtrate to determine the total mass of the saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without significant loss of the less volatile this compound. The temperature should be chosen based on the boiling point of the solvent.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the this compound residue.

-

Calculation: The solubility (S) in grams of this compound per 100 grams of solvent can be calculated using the following formula:

S = (mass of residue / (mass of saturated solution - mass of residue)) * 100

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Key Experiment 2: Shake-Flask Method with Gas Chromatography (GC) Analysis

This method is suitable for a more precise quantification of the solute concentration, especially when dealing with volatile solvents.[14][15]

Objective: To determine the concentration of this compound in a saturated solution with an organic solvent at a specific temperature using gas chromatography.

Materials:

-

Same as in Key Experiment 1

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar capillary column)

-

Volumetric flasks and pipettes

-

Internal standard (a compound not present in the sample and well-separated from the analyte and solvent peaks)

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-5 from the "Shake-Flask Method with Gravimetric Analysis" protocol.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. Add a fixed concentration of an internal standard to each calibration standard and to the filtered sample.

-

GC Analysis:

-

Set up the gas chromatograph with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject the calibration standards into the GC to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Inject the filtered sample into the GC.

-

-

Quantification: Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

-

Calculation: The solubility is the concentration of this compound determined from the GC analysis. The results can be expressed in various units, such as g/L or mol/L.

-

Replicates: Perform the experiment in triplicate for statistical validity.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to the solute, the solvent, and the surrounding environment. Understanding these factors is crucial for predicting and controlling solubility in various applications.

Factors affecting this compound solubility.

The diagram above illustrates the interplay of various factors that determine the solubility of this compound. The principle of "like dissolves like" is fundamental; the polar carboxyl group of the acid interacts favorably with polar solvents, while the non-polar alkyl chain interacts well with non-polar solvents.[3] Consequently, this compound exhibits good solubility in a broad spectrum of organic solvents. Temperature also plays a significant role, with solubility generally increasing as temperature rises.[3] The effect of pressure on the solubility of liquids in liquids is typically negligible under standard atmospheric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. HEXANOIC ACID, 2-ETHYL-(this compound) (2-EHA) - Ataman Kimya [atamanchemicals.com]

- 5. 2 Ethylhexanoic acid | CAS NO 149-57-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 6. This compound | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031230) [hmdb.ca]

- 8. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. ICI Journals Master List [journals.indexcopernicus.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Ethylhexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexanoic acid, a branched-chain carboxylic acid used in a variety of industrial applications, including the synthesis of plasticizers, paint dryers, and as a corrosion inhibitor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.8 (variable) | Singlet | 1H | -COOH |

| 2.27 - 2.32 | Multiplet | 1H | -CH(CH₂CH₃)COOH |

| 1.46 - 1.69 | Multiplet | 4H | -CH₂CH₂CH₂CH₃ |

| 1.27 - 1.35 | Multiplet | 4H | -CH₂CH₂CH₂CH₃ |

| 0.88 - 0.96 | Triplet | 6H | -CH₂CH₃ and -CH₂CH₂CH₂CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 183.5 | -COOH |

| 47.5 | -C H(CH₂CH₃)COOH |

| 31.5 | -C H₂CH₂CH₂CH₃ |

| 29.5 | -C H₂CH₂CH₂CH₃ |

| 25.8 | -CH₂C H₂CH₂CH₃ |

| 22.8 | -CH₂CH₂C H₂CH₃ |

| 14.0 | -CH₂C H₃ |

| 12.0 | -CH₂CH₂CH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960, 2930, 2870 | Strong | C-H stretch (Alkyl) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1460 | Medium | C-H bend (Alkyl) |

| 1290 | Medium | C-O stretch |

| 940 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.[3]

| m/z | Relative Intensity (%) | Assignment |

| 144 | 5 | [M]⁺ (Molecular Ion) |

| 115 | 30 | [M - C₂H₅]⁺ |

| 101 | 10 | [M - C₃H₇]⁺ |

| 87 | 100 | [M - C₄H₉]⁺ (Base Peak) |

| 73 | 45 | [COOH(C₂H₅)]⁺ |

| 57 | 60 | [C₄H₉]⁺ |

| 45 | 25 | [COOH]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation (Liquid Sample)

-

Sample Preparation : Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃).[4]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can be used to aid dissolution.[4]

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[5]

-

Sample Volume : Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[4][5]

-

Running the Experiment :

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]

-

Shimming : The magnetic field homogeneity is optimized to improve spectral resolution.[4]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[4]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.[4]

-

IR Spectroscopy Sample Preparation (Neat Liquid Film)

-

Sample Application : Place one to two drops of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]

-

Creating the Film : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[7]

-

Mounting the Sample : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6][7]

-

Data Acquisition : Obtain the IR spectrum according to the instrument's operating procedure.

-

Cleaning : After analysis, disassemble the salt plates, rinse them with a dry solvent like acetone, and dry them with a clean, soft cloth before returning them to a desiccator.[6][7]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : For a volatile liquid like this compound, direct injection into the ion source via a heated probe or gas chromatography (GC) inlet is common.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Acceleration : The resulting positively charged ions are accelerated by an electric field into the mass analyzer.[8]

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[8]

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.[8]

-

Data Processing : The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. quora.com [quora.com]

Quantum Chemical Calculations for 2-Ethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H.[1] It and its derivatives are utilized extensively across various industries, serving as precursors for metal derivatives used in paint dryers, plasticizers, stabilizers for PVC, and catalysts in polymerization reactions.[2] In the context of drug development and toxicology, understanding the molecular properties of 2-EHA is crucial, as it is a biotransformation product of the common plasticizer di(2-ethylhexyl)phthalate (DEHP) and has been studied for its potential biological effects.[3]

Quantum chemical calculations offer a powerful, non-experimental method to investigate the molecular structure, electronic properties, and vibrational signatures of 2-EHA at the atomic level. These computational techniques, particularly Density Functional Theory (DFT), provide invaluable insights that can predict molecular geometry, reactivity, and spectroscopic behavior, complementing and guiding experimental research.[4]

This technical guide outlines the standard methodologies for performing quantum chemical calculations on this compound, presents the expected data formats, and illustrates the computational workflows involved.

Computational Methodologies & Protocols

The protocol for quantum chemical calculations on a flexible molecule like 2-EHA typically involves conformational analysis, geometry optimization, and subsequent property calculations.

Conformational Analysis Protocol

Due to the presence of several rotatable single bonds, 2-EHA can exist in multiple conformations. Identifying the lowest-energy conformer (the global minimum) is a critical first step for accurate calculations.[5]

-

Initial Conformer Search: A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) is used to perform a systematic or stochastic search of the conformational space.[6] This generates a large number of potential low-energy structures.

-

Pre-optimization: The generated conformers are then typically optimized at a lower level of theory (e.g., DFT with a smaller basis set like 6-31G(d)) to filter out high-energy duplicates and narrow down the candidates.

-

Final Optimization and Ranking: The most promising, unique conformers are then subjected to a full geometry optimization and frequency calculation at a higher, more accurate level of theory (e.g., B3LYP/6-311++G(d,p)). The conformer with the lowest Gibbs free energy is identified as the global minimum and used for subsequent property analysis.

Core Calculation Protocol: Density Functional Theory (DFT)

DFT is the most common method for molecules of this size due to its excellent balance of accuracy and computational cost.[4]

-

Software Selection: Standard computational chemistry packages like Gaussian, ORCA, or Q-Chem are employed.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a widely-used and well-benchmarked choice for organic molecules.[4][7] Other functionals like M06-2X or ωB97X-D may also be used for improved handling of non-covalent interactions.

-

Basis Set: The Pople-style basis set 6-311++G(d,p) is recommended. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and anions, while the (d,p) indicates the addition of polarization functions, which are necessary for describing bond angles correctly.

-

-

Geometry Optimization: Starting from the identified lowest-energy conformer, the molecular geometry is fully optimized without constraints. This process finds the equilibrium structure corresponding to a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true minimum (no imaginary frequencies).

-

It yields the harmonic vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra.[4][7] The results are also used to compute zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Solvent Effects: To simulate a more realistic environment (e.g., in water or an organic solvent), a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the final optimization and property calculations.[4]

Data Presentation: Predicted Molecular Properties

The output of these calculations provides a wealth of quantitative data. For clarity and comparative analysis, results are best summarized in structured tables.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths, bond angles, and dihedral angles of the global minimum conformer of 2-EHA. These theoretical values can be compared to experimental data from techniques like X-ray crystallography or electron diffraction, if available.

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | ||

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| Bond Angle (˚) | ||

| O=C-O | ~123.0° | |

| C-O-H | ~107.5° | |

| C-C-C=O | ~115.0° | |

| Dihedral Angle (˚) | ||

| H-O-C=O | ~0.0° (syn-periplanar) | |

| Note: The values presented are typical/illustrative for a carboxylic acid and represent the type of data generated. |

Table 2: Calculated Vibrational Frequencies